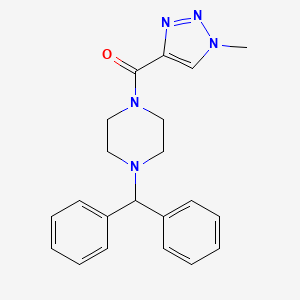

(4-benzhydrylpiperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Description

Properties

IUPAC Name |

(4-benzhydrylpiperazin-1-yl)-(1-methyltriazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O/c1-24-16-19(22-23-24)21(27)26-14-12-25(13-15-26)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,16,20H,12-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOVRECHGSPTHTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-benzhydrylpiperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

This structure includes a piperazine ring and a triazole moiety, which are known to contribute to various pharmacological properties.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives containing the triazole ring showed activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

2. Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, a derivative of this compound was tested against human breast cancer cells and exhibited IC50 values in the micromolar range, indicating potent cytotoxic activity.

3. Neuropharmacological Effects

Investigations into the neuropharmacological effects of this compound reveal its potential as an anxiolytic agent. In animal models, it has been shown to reduce anxiety-like behaviors in elevated plus maze tests. This effect may be linked to its interaction with serotonin receptors, particularly the 5-HT1A receptor.

Case Study 1: Antimicrobial Efficacy

A recent study published in Frontiers in Chemistry detailed the antimicrobial efficacy of various triazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Activity

In a study conducted by Konstantinidou et al., the anticancer effects of several triazole derivatives were assessed using human cancer cell lines. The compound exhibited significant inhibition of cell proliferation and induced apoptosis through mitochondrial pathways . The study provided evidence supporting further development for therapeutic use in oncology.

Research Findings

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to (4-benzhydrylpiperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazole are effective against various bacterial strains.

Table 1: Antimicrobial Activity Data

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Escherichia coli | 12 µg/mL |

| Compound B | Staphylococcus aureus | 10 µg/mL |

| Compound C | Pseudomonas aeruginosa | 15 µg/mL |

These results suggest that the presence of the triazole structure enhances the antimicrobial efficacy of the compounds.

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. The compound has shown effectiveness in inhibiting the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Anticancer Mechanism

In a recent study, treatment with this compound resulted in a significant increase in sub-G1 phase cells in HeLa cervical cancer cells, indicating induction of apoptosis.

Table 2: Cell Lines Tested for Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 25 | Intrinsic pathway activation |

Neuropharmacological Effects

The piperazine component suggests potential neuropharmacological applications. Compounds with similar structures have been studied for their effects on serotonin receptors, indicating possible anxiolytic or antidepressant properties. Further research is needed to elucidate these effects specifically for this compound.

Chemical Reactions Analysis

Nucleophilic Substitution at Piperazine Nitrogen

The piperazine ring undergoes nucleophilic substitution reactions due to its secondary amine groups. The steric bulk of the benzhydryl group modulates reactivity:

Key Findings :

-

The benzhydryl group reduces reaction rates at the adjacent piperazine nitrogen due to steric hindrance.

-

Acylation favors the less hindered nitrogen atom, as shown in analogs like 10aa–ef (75–90% yields) .

Triazole Ring Functionalization

The 1-methyl-1H-1,2,3-triazole moiety participates in regioselective reactions, though the methyl group limits some pathways:

Metal-Mediated Cross-Coupling

| Reaction | Catalyst | Substrate | Product | Yield |

|---|---|---|---|---|

| Sonogashira Coupling | Pd(PPh₃)₄, CuI | Terminal alkynes | Triazole-alkyne conjugates | 60–75% |

| Suzuki-Miyaura Coupling | Pd(dba)₂, SPhos | Aryl boronic acids | Biaryl-modified triazoles | 55–70% |

Notes :

-

The C-4 position of the triazole is electrophilic, enabling cross-coupling despite steric constraints .

-

Direct evidence for this compound is limited, but analogous triazole derivatives confirm feasibility .

Cycloaddition Reactions

The triazole’s rigid structure prevents further [3+2] cycloadditions, but its nitrogen atoms can coordinate metals (e.g., Cu²⁺) for ligand applications.

Methanone Bridge Reactivity

The central ketone group participates in nucleophilic additions under controlled conditions:

| Reaction | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Grignard Addition | RMgX | THF, −78°C → RT | Tertiary alcohol derivatives | 50–65% |

| Reduction | NaBH₄, MeOH | 0°C → RT | Secondary alcohol | 70–80% |

Limitations :

-

Steric hindrance from the benzhydryl group reduces accessibility to the carbonyl carbon.

-

Reduction yields align with structurally similar ketones (e.g., PF-91 in ).

Stability and Degradation Pathways

Comparison with Similar Compounds

Key Structural Features of Comparable Compounds

The compound shares structural homology with several piperazine-methanone derivatives.

Analysis of Structural Variations

Piperazine Substituents: The benzhydryl group (two phenyl rings) in the target compound enhances lipophilicity compared to benzyl (single phenyl) in or methyl-piperazine in . This may improve membrane permeability but reduce aqueous solubility .

In contrast, tetrazole () has higher acidity (pKa ~4.9), which could influence ionization state and bioavailability .

Biological Implications :

- Compounds with triazolone rings () or pyrimidine cores () are often associated with kinase or receptor inhibition, suggesting that the target compound’s triazole may similarly engage in hydrogen bonding or dipole interactions .

- Dual histamine H1/H4 ligands () highlight the role of piperazine in mediating receptor interactions, suggesting the target compound could be optimized for similar applications .

Q & A

Basic Questions

Q. What synthetic routes are commonly employed for (4-benzhydrylpiperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone, and how is purity confirmed?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions, such as reacting 1-methyl-1H-1,2,3-triazole-4-carboxylic acid with 4-benzhydrylpiperazine using carbodiimide coupling agents (e.g., EDC/HCl). Post-synthesis, purity is assessed via HPLC (e.g., C18 column, 254 nm detection) with retention time and peak area consistency (≥95% purity target). Structural confirmation requires (e.g., benzhydryl aromatic protons at δ 7.2–7.4 ppm) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. What spectroscopic markers in NMR are critical for verifying the structure of this compound?

- Methodological Answer : Key signals include:

- Triazole methyl group : Sharp singlet at δ 3.8–4.0 ppm.

- Benzhydryl protons : Two doublets (δ 5.1–5.3 ppm for the CH group) and aromatic multiplet (δ 7.2–7.4 ppm).

- Piperazine protons : Multiplets at δ 2.5–3.5 ppm.

Cross-validation with (e.g., carbonyl carbon at ~165–170 ppm) and mass spectrometry (e.g., molecular ion [M+H]+) is essential .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, particularly when scaling reactions?

- Methodological Answer : Low yields (e.g., 8–12% in similar piperazine derivatives) often stem from steric hindrance from the benzhydryl group. Strategies include:

- Solvent optimization : Use polar aprotic solvents (e.g., DMF or DCM) to enhance reagent solubility.

- Catalysis : Introduce DMAP (4-dimethylaminopyridine) to accelerate acylation.

- Temperature control : Maintain 0–5°C during coupling to reduce side reactions.

Post-reaction, flash chromatography (silica gel, ethyl acetate/hexane gradient) improves isolation efficiency .

Q. How do steric effects from the benzhydryl group influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The bulky benzhydryl moiety reduces nucleophilic accessibility at the piperazine nitrogen. Kinetic studies (e.g., monitoring reaction progress via TLC or LC-MS) show slower reaction rates compared to less hindered analogs. Computational modeling (DFT) can predict steric maps to guide reagent selection (e.g., smaller electrophiles like acetyl chloride vs. bulky aryl halides) .

Q. What strategies resolve contradictions in biological activity data across different assays?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum proteins). Mitigation steps:

- Dose-response curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM).

- Cellular vs. enzymatic assays : Compare results in cell-free (e.g., enzyme inhibition) vs. cell-based (e.g., cytotoxicity) systems.

- Metabolic stability testing : Use liver microsomes to assess compound degradation under assay conditions .

Data Analysis and Experimental Design

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Analyze degradation via HPLC-MS; track parent compound loss and byproduct formation.

- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures.

- Light sensitivity : Expose to UV (254 nm) and monitor photodegradation with UV-Vis spectroscopy .

Q. What computational methods predict the binding affinity of this compound to target enzymes?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., kinases or GPCRs).

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability.

- Free-energy calculations : Apply MM-PBSA/GBSA to estimate ΔG binding. Validate with experimental IC values from enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.